Home > Products > Screening Compounds P141869 > Ado-trastuzuMab-eMtansine cas nr
Ado-trastuzuMab-eMtansine cas nr - 1018448-65-1

Ado-trastuzuMab-eMtansine cas nr

Catalog Number: EVT-8341718
CAS Number: 1018448-65-1
Molecular Formula: C47H64ClN5O13S
Molecular Weight: 974.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Immunotoxin that consists of humanized monoclonal anti-HER2 antibody TRASTUZUMAB covalently linked to anti-microtubule agent MAYTANSINOID DM1 for treatment of metastatic breast cancer in patients who previously received trastuzumab and a TAXANES, separately or in combination.
Overview

Ado-trastuzumab emtansine, commonly referred to as Kadcyla®, is an innovative antibody-drug conjugate designed for the treatment of human epidermal growth factor receptor 2-positive breast cancer. This compound combines the targeted therapeutic effects of trastuzumab, a humanized monoclonal antibody, with the cytotoxic properties of DM1, a derivative of maytansine. The conjugation occurs via a stable linker that enables the selective delivery of the cytotoxic agent to HER2-overexpressing cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.

Source and Classification

Ado-trastuzumab emtansine is classified as an antibody-drug conjugate, a class of therapeutics that links a cytotoxic drug to an antibody targeting specific tumor antigens. It was developed by Genentech and received approval from the U.S. Food and Drug Administration in 2013 for use in patients with HER2-positive metastatic breast cancer who have previously been treated with trastuzumab and a taxane .

Synthesis Analysis

Methods and Technical Details

The synthesis of ado-trastuzumab emtansine involves several key steps:

  1. Production of Trastuzumab: Trastuzumab is produced using recombinant DNA technology in Chinese hamster ovary cells, ensuring high purity and specificity against HER2 .
  2. Linker Attachment: The linker used is N-succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate, which facilitates the attachment of DM1 to trastuzumab through the ε-amino groups of lysine residues .
  3. Conjugation Process: The attachment process results in an average drug-to-antibody ratio (DAR) of approximately 3.5 DM1 molecules per antibody molecule. This is achieved through a controlled reaction that allows for site-specific conjugation, minimizing heterogeneity in the final product .
  4. Purification: Following conjugation, the product undergoes purification to remove unconjugated drugs and ensure the stability and activity of the final compound .
Molecular Structure Analysis

Structure and Data

The molecular structure of ado-trastuzumab emtansine consists of:

  • Trastuzumab Backbone: A humanized IgG1 monoclonal antibody that binds specifically to the extracellular domain IV of HER2.
  • Cytotoxic Component: DM1, which disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.
  • Linker: A non-reducible thioether linker that maintains stability during circulation but allows for release within target cells.

The structural integrity is essential for maintaining both binding affinity and cytotoxicity; studies have shown that ado-trastuzumab emtansine retains similar binding characteristics to trastuzumab itself .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in ado-trastuzumab emtansine's mechanism is the internalization of the antibody-drug conjugate upon binding to HER2. This process involves:

  1. Receptor-Mediated Endocytosis: Upon binding to HER2, ado-trastuzumab emtansine is internalized into the cell via endocytosis.
  2. Lysosomal Degradation: Within lysosomes, proteolytic enzymes degrade the antibody component, releasing DM1 into the cytoplasm.
  3. Cytotoxic Action: DM1 then binds to tubulin, disrupting microtubule dynamics and triggering apoptosis in cancer cells .
Mechanism of Action

Process and Data

The mechanism of action for ado-trastuzumab emtansine can be summarized as follows:

  1. Targeting HER2: Ado-trastuzumab emtansine binds specifically to HER2 receptors on cancer cells.
  2. Internalization: The binding leads to internalization through receptor-mediated endocytosis.
  3. Release of DM1: The degradation of the antibody component in lysosomes releases DM1.
  4. Microtubule Disruption: DM1 inhibits tubulin polymerization, leading to disrupted microtubule formation, cell cycle arrest, and ultimately apoptosis.

This targeted approach allows for enhanced efficacy against HER2-positive tumors while reducing off-target effects compared to traditional chemotherapeutics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ado-trastuzumab emtansine appears as a sterile, white to off-white lyophilized powder that is preservative-free. Key physical and chemical properties include:

  • Molecular Weight: Approximately 148 kDa for the entire conjugate.
  • Solubility: Soluble in sterile water; reconstitution yields a solution with a concentration of 20 mg/mL.
  • pH: The reconstituted solution has a pH range of 5.0.
  • Storage Conditions: Should be stored at 2°C to 8°C (36°F to 46°F) until reconstitution .
Applications

Scientific Uses

Ado-trastuzumab emtansine is primarily used in oncology for treating patients with HER2-positive metastatic breast cancer who have previously received other treatments such as trastuzumab or taxanes. Its application extends beyond breast cancer; ongoing research is exploring its potential use in other HER2-positive malignancies such as gastric cancer.

In clinical settings, ado-trastuzumab emtansine has demonstrated significant efficacy in improving progression-free survival rates compared to standard therapies, marking it as a vital option in targeted cancer treatment strategies .

Molecular Design & Engineering of Ado-Trastuzumab Emtansine

Rational Design Principles for Human Epidermal Growth Factor Receptor 2-Targeted Antibody-Drug Conjugates

Ado-trastuzumab emtansine (Kadcyla) represents a paradigm shift in targeted cancer therapy, integrating monoclonal antibody specificity with potent cytotoxic delivery. Its design centers on three core principles:

  • Target Specificity: The humanized immunoglobulin G1 monoclonal antibody, trastuzumab, binds subdomain IV of the Human Epidermal Growth Factor Receptor 2 extracellular domain with high affinity (dissociation constant ~0.8 nM). This enables selective internalization in Human Epidermal Growth Factor Receptor 2-overexpressing tumor cells, which exhibit ~100-fold higher receptor density (≥2×10⁶ receptors/cell) compared to healthy tissues [1] [2].
  • Payload Mechanism Diversification: Maytansinoid derivative 1 (DM1) was selected as the cytotoxic payload due to its distinct mechanism of action—inhibition of microtubule assembly at sub-nanomolar concentrations (half maximal inhibitory concentration 10⁻¹⁰–10⁻¹¹ M). This complements trastuzumab’s growth-inhibitory effects on Human Epidermal Growth Factor Receptor 2 signaling pathways (phosphatidylinositol 3-kinase/protein kinase B and mitogen-activated protein kinase), reducing potential cross-resistance with prior taxane or trastuzumab therapies [1] [2].
  • Biological Context Considerations: Design accounted for prevalent Human Epidermal Growth Factor Receptor 2 heterogeneity in metastatic breast cancer. Unlike competitive binders (e.g., pertuzumab), trastuzumab’s subdomain IV binding permits concurrent targeting of multiple Human Epidermal Growth Factor Receptor 2 epitopes, potentially enhancing tumor penetration and reducing escape variants [5].

Table 1: Key Components of Ado-trastuzumab Emtansine

ComponentRoleMolecular Characteristics
TrastuzumabTargeting moietyHumanized immunoglobulin G1, binds Human Epidermal Growth Factor Receptor 2 subdomain IV (equilibrium dissociation constant 0.8 nM)
Succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate LinkerCovalent conjugationNon-cleavable thioether, 4-(maleimidylmethyl)cyclohexane-1-carboxylate structure
DM1Cytotoxic payloadMaytansinoid derivative, inhibits microtubule polymerization (half maximal inhibitory concentration 0.1–1.0 nM)

Optimization of Thioether Linker Stability in Antibody-Drug Conjugate Architecture

The succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate linker was engineered to address historical limitations of cleavable linkers:

  • Enhanced Plasma Stability: The thioether bond (carbon-sulfur) exhibits exceptional resistance to hydrolysis in physiological conditions (plasma half-life >100 hours). This minimizes premature payload release—a critical flaw in early antibody-drug conjugates like gemtuzumab ozogamicin (hydrazone linker; withdrawn due to off-target hepatotoxicity). In vitro studies demonstrate <5% free DM1 release after 120-hour incubation in human plasma at 37°C, contrasting sharply with hydrazone linkers (>30% release) [3] [4] [10].
  • Controlled Payload Activation: Post-internalization, the antibody-linker-payload complex undergoes proteolytic degradation in lysosomes. This releases lysine-Nε-succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate-DM1, the active metabolite containing the intact linker. The charged lysine residue retains membrane impermeability, confining cytotoxicity to targeted cells and reducing bystander effects on Human Epidermal Growth Factor Receptor 2-negative neighbors [1] [6].
  • Structural Rigidity: The cyclohexane spacer provides steric hindrance around the maleimide-thiol bond, mitigating retro-Michael reactions that plague conventional maleimide linkers. Mass spectrometry analyses confirm ≤10% deconjugation after 7 days in circulation, compared to 29% for standard maleimide-based conjugates [4] [10].

Drug-to-Antibody Ratio Optimization Strategies for Cytotoxic Payload Delivery

Drug-to-antibody ratio optimization was critical for balancing efficacy and tolerability:

  • Conjugation Methodology: Lysine-directed chemistry was employed, leveraging ~40 surface-accessible lysine residues per trastuzumab molecule. Stochastic conjugation yields a heterogeneous mixture with drug-to-antibody ratios ranging from 0–8, with an average drug-to-antibody ratio of 3.5 DM1 molecules per antibody determined as optimal through empirical testing [1] [7].
  • Impact on Pharmacokinetics & Bioactivity: Higher drug-to-antibody ratio species (drug-to-antibody ratio >4) demonstrated accelerated plasma clearance in preclinical models due to increased hydrophobicity. Quantitative hydrophobic interaction chromatography analysis revealed drug-to-antibody ratio 6–8 species cleared 3.5-fold faster than drug-to-antibody ratio 0–2 counterparts. Critically, drug-to-antibody ratio 3.5 maintained near-native antibody pharmacokinetics while delivering a therapeutically effective payload load (1.48 mg DM1 per 100 mg antibody-drug conjugate) [1] [7].
  • Analytical Control Strategies:
  • Ultraviolet-Visible Spectrophotometry: Quantifies average drug-to-antibody ratio using absorbance at 252 nm (DM1-specific) and 280 nm (antibody-specific), solving simultaneous equations:A₂₅₂ = ε_DM1²⁵² × c_DM1 + ε_Ab²⁵² × c_AbA₂₈₀ = ε_DM1²⁸⁰ × c_DM1 + ε_Ab²⁸⁰ × c_AbWhere A = absorbance, ε = molar extinction coefficient, c = molar concentration [7].
  • Hydrophobic Interaction Chromatography: Separates drug-to-antibody ratio variants by hydrophobicity, confirming consistent drug-to-antibody ratio distribution across batches. Peaks correspond to drug-to-antibody ratio 0, 2, 4, 6, and 8 species, with drug-to-antibody ratio 3.5 ensuring minimal high-hydrophobicity species [7].

Table 2: Analytical Methods for Drug-to-Antibody Ratio Assessment

MethodPrincipleDrug-to-Antibody Ratio OutputLimitations
Ultraviolet-Visible SpectrophotometryDifferential absorbance of DM1 (252 nm) and antibody (280 nm)Average drug-to-antibody ratioCannot resolve drug-to-antibody ratio species; sensitive to free DM1
Hydrophobic Interaction ChromatographySeparation by hydrophobicity (increasing drug-to-antibody ratio = longer retention)Relative abundance of drug-to-antibody ratio speciesRequires peak assignment via mass spectrometry
Reversed-Phase High-Performance Liquid ChromatographyReduced antibody separation into light/heavy chains with conjugated payloadsWeighted average drug-to-antibody ratioDenaturing conditions; complex data analysis

Comparative Analysis of Succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate Linker vs. Cleavable Linker Systems in Antibody-Drug Conjugate Efficacy

The succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate linker confers distinct pharmacological advantages and limitations relative to cleavable systems:

  • Stability-Efficacy Tradeoffs:
  • Non-cleavable Linker (succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate): Requires complete lysosomal degradation for payload release (half-life ~18 hours), yielding charged metabolites with limited membrane permeability. This confines cytotoxicity to high-internalizing Human Epidermal Growth Factor Receptor 2-positive cells, reducing off-target effects. In the EMILIA trial, this contributed to a 5.8-month overall survival advantage versus lapatinib/capecitabine in Human Epidermal Growth Factor Receptor 2-positive metastatic breast cancer. However, efficacy diminishes in tumors with moderate/low internalization rates [1] [4] [8].
  • Cleavable Linkers (e.g., Valine-Citrulline): Enable rapid payload release (2–4 hours) via cathepsin B cleavage or glutathione reduction, generating membrane-permeable toxins. This facilitates potent "bystander effects" in heterogeneous tumors, as demonstrated by trastuzumab deruxtecan’s efficacy in Human Epidermal Growth Factor Receptor 2-low breast cancer. However, plasma instability risks premature release—valine-citrulline linkers exhibit 2–5% daily deconjugation in circulation versus <0.5% for succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate [2] [4] [10].
  • Therapeutic Index Considerations: succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate-based Ado-trastuzumab Emtansine demonstrates a wider therapeutic index than first-generation cleavable antibody-drug conjugates. Its plasma concentration threshold for efficacy (≥2.5 mg/kg) aligns with linear pharmacokinetics, avoiding the nonlinear clearance seen with highly hydrophobic drug-to-antibody ratio >4 cleavable antibody-drug conjugates. This enables consistent exposure at maximum tolerated dose levels [1] [5].
  • Payload Constraints: succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate conjugation mandates payloads activated upon lysosomal processing (e.g., DM1). Ultrapotent DNA-damaging agents (e.g., pyrrolobenzodiazepine dimers) require cleavable linkers for efficient nuclear access, as lysine-Nε-succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate-pyrrolobenzodiazepine metabolites exhibit reduced DNA binding [5] [10].

Table 3: Pharmacological Comparison of Linker Technologies

ParameterSuccinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate (Non-cleavable)Valine-Citrulline (Cleavable)Hydrazone (Cleavable)
Plasma StabilityHigh (<5% payload release in 5 days)Moderate (2–5% daily deconjugation)Low (>30% release in 24 hours)
Release MechanismLysosomal proteolysis (18–24 hours)Cathepsin B cleavage (2–4 hours)Acid hydrolysis (pH <6; 4–12 hours)
Active PayloadCharged lysine-Nε-succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate-DM1Unmodified toxin (e.g., monomethyl auristatin E)Unmodified toxin (e.g., calicheamicin)
Bystander EffectMinimalHighModerate
Clinical ImpactReduced off-target toxicity; confined efficacy to high-internalizing cellsBroad efficacy in antigen-heterogeneous tumorsHistorical safety issues (e.g., hepatotoxicity)

Ado-trastuzumab emtansine’s molecular architecture exemplifies rational antibody-drug conjugate engineering—leveraging trastuzumab’s validated targeting, a stabilized thioether linkage, and optimized drug-to-antibody ratio to achieve tumor-selective maytansinoid delivery. Its design principles continue to inform next-generation antibody-drug conjugates addressing payload resistance, tumor heterogeneity, and broader antigen expression thresholds [1] [2] [9].

Properties

CAS Number

1018448-65-1

Product Name

Ado-trastuzuMab-eMtansine cas nr

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[1-[(4-carbamoylcyclohexyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl-methylamino]propanoate

Molecular Formula

C47H64ClN5O13S

Molecular Weight

974.6 g/mol

InChI

InChI=1S/C47H64ClN5O13S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)50-47)26(2)41-46(4,66-41)36(22-38(55)52(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)51(5)37(54)16-17-67-34-21-39(56)53(43(34)58)24-28-12-14-30(15-13-28)42(49)57/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H2,49,57)(H,50,60)/b11-9-,25-10-/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1

InChI Key

WPWQMVXPTHKASL-KLVLVJRKSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.